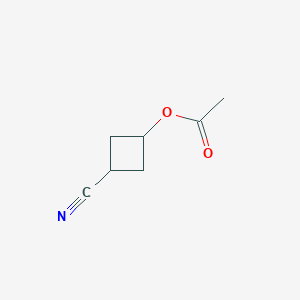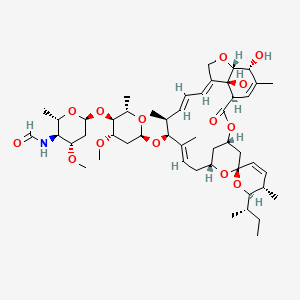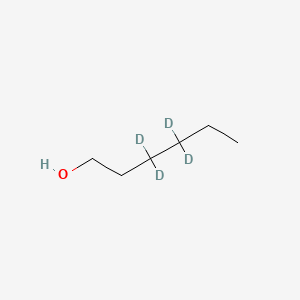
2,4-Difluoro-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-hydroxybenzamide is a chemical compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-hydroxybenzamide typically involves the introduction of fluorine atoms into the benzamide structure. One common method is the fluorination of 3-hydroxybenzamide using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2,4-difluoro-3-oxobenzamide.
Reduction: The compound can be reduced to form 2,4-difluoro-3-aminobenzamide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: 2,4-Difluoro-3-oxobenzamide.
Reduction: 2,4-Difluoro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of bacterial cell division.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, especially against drug-resistant bacterial strains.
Industry: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial replication. By binding to FtsZ, the compound disrupts the formation of the Z-ring, thereby inhibiting cell division and leading to bacterial cell death.
Comparison with Similar Compounds
2,6-Difluoro-3-hydroxybenzamide: Similar in structure but with fluorine atoms at different positions.
3,5-Difluoro-4-hydroxybenzamide: Another fluorinated benzamide with different substitution patterns.
Uniqueness: 2,4-Difluoro-3-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 2 and 4 positions enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
479091-07-1 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2,4-difluoro-3-hydroxybenzamide |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12) |
InChI Key |
GRNJIIQTCVJMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)










![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

